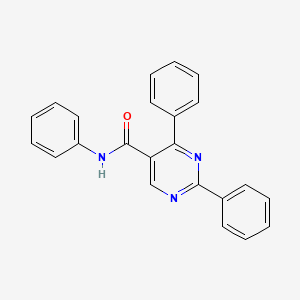
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a complex organic compound known for its diverse applications in chemistry and biomedicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine typically involves a multi-step process. Starting from basic precursors like 4-ethoxyphenylhydrazine and 3-fluorobenzenesulfonyl chloride, the initial steps include the formation of intermediates such as 4-ethoxyphenylhydrazone and tetrazole derivatives. These intermediates undergo further reactions involving nucleophilic substitution, cyclization, and sulfonamide formation under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography are employed to optimize the synthesis process and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfoxides and sulfones.
Reduction: The compound can be reduced using hydrogenation techniques, targeting specific functional groups like the tetrazole ring or sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, affecting the ethoxyphenyl, tetrazole, or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.
Reduction: Employing catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as alkyl halides, amines, or acid chlorides under various solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced tetrazole derivatives, and substituted piperazines.
Applications De Recherche Scientifique
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, aiding the development of new materials and chemical processes.
In Biology: It exhibits potential as a biochemical probe for studying enzyme interactions, given its complex structure and functional groups.
In Medicine: Preliminary studies suggest its use as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and antimicrobial therapies.
In Industry: The compound's unique properties make it useful in the formulation of specialty chemicals and materials, such as advanced polymers and coatings.
Mécanisme D'action
Mechanism: The compound's biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonyl group are critical for binding to these targets, modulating their activity and triggering downstream effects.
Molecular Targets and Pathways: Detailed studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, or it may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-((1-(4-Methylphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine
1-((1-(4-Ethylphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine
Uniqueness: Compared to similar compounds, 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine offers distinct advantages in terms of its reactivity, stability, and biological activity. The presence of the ethoxy group on the phenyl ring enhances its solubility and potential interactions with biological targets, setting it apart from its analogs.
Hope you find this deep dive helpful! If there's anything more you'd like to explore, let’s keep the conversation going.
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(3-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-2-30-18-8-6-17(7-9-18)27-20(22-23-24-27)15-25-10-12-26(13-11-25)31(28,29)19-5-3-4-16(21)14-19/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKQOVBXWCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)


![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

![3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one](/img/structure/B2650278.png)
![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2650279.png)

![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2650284.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
